Sodium 4-hydroxy-2-propylpentanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

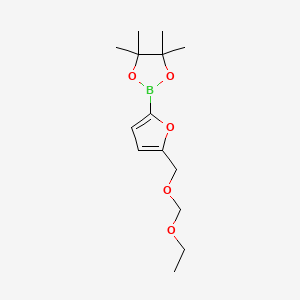

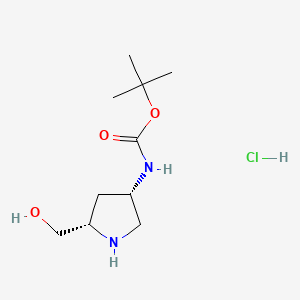

Sodium 4-hydroxy-2-propylpentanoate, also known as Sodium 4-hydroxy-2-propylpentanoate, is a chemical compound that is widely used in laboratory experiments due to its unique properties. It is a monosodium salt of 4-hydroxy-2-propylpentanoic acid and is a colorless, odorless, and water-soluble compound. Sodium 4-hydroxy-2-propylpentanoate has a wide range of applications in the scientific community due to its ability to act as a buffer, a pH regulator, and a stabilizer. It is also used in the synthesis of other compounds, as well as in the production of pharmaceuticals and cosmetics.

科学的研究の応用

Epigenetic Modifier

Valproic Acid (VPA) is a short-chain fatty acid that acts as an epigenetic modifier by inhibiting Histone Deacetylases (HDACs) with IC₅₀ values ranging from 0.4 - 3 mM . It can also increase γaminobutyric acid (GABA) levels via inhibition of enzymes involved in GABA metabolism .

Reprogramming

VPA enables chemical reprogramming (without genetic factors) of mouse embryonic fibroblasts to induced pluripotent stem (iPS) cells, in combination with other compounds . It also promotes reprogramming of human fibroblasts to iPS cells using only 2 factors, OCT4 and SOX2 .

Maintenance and Self-Renewal

VPA mediates ex vivo expansion of cord blood CD34+ hematopoietic stem and progenitor cells . It also promotes the proliferation and self-renewal of human and mouse hematopoietic progenitor cells .

Differentiation

VPA promotes differentiation of neurons and suppresses differentiation of astrocytes and oligodendrocytes from rat neural progenitor cells . It also promotes osteogenic differentiation of human mesenchymal stem cells .

Anti-Epileptic Agent

VPA has been used as an anti-epileptic agent . It is also reported to stimulate peroxisome proliferator-activated receptor (PPAR) activity .

Teratogenic Activity

VPA displays a potent teratogenic activity in humans and rodent models . It is a cell-permeable, short-chained fatty acid that inhibits histone deacetylase activity .

Disease-Modifying Therapy

VPA is considered a component of disease-modifying therapy for multiple tumors, neurodegenerative diseases (Huntington’s disease, Parkinson’s disease, Duchenne progressive dystrophy, etc.), and human immunodeficiency syndrome .

Inhibition of Histone Deacetylases (HDACs)

VPA has been reported to be a potent inhibitor of histone deacetylases (HDACs) in vitro . It is also noted to relieve HDAC-dependent transcriptional repression and causes the hyperacetylation of histones in cultured cells .

作用機序

Target of Action

The primary targets of 4-Hydroxy Valproic Acid Sodium Salt, also known as Sodium 4-hydroxy-2-propylpentanoate, are histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This compound is also reported to interact with voltage-gated sodium, potassium, and calcium channels .

Mode of Action

4-Hydroxy Valproic Acid Sodium Salt acts as a potent inhibitor of HDACs . By inhibiting HDACs, it causes the hyperacetylation of histones in cultured cells . This alteration in gene expression can have various effects depending on the genes that are expressed. Additionally, this compound reduces high-frequency neuronal firing through the blockage of voltage-gated sodium, potassium, and calcium channels . This blockage affects the biochemical occurrence of aura and impacts pain perception by modulating GABA or glutamate-mediated neurotransmission .

Biochemical Pathways

The compound’s action affects several biochemical pathways. It is known to increase GABAergic neurotransmission and inhibit glutamatergic neurotransmission , leading to a general decrease in CNS hyperactivity . It also influences the Akt/FoxO1 signaling cascade . Furthermore, it has been reported to reduce the activity of myoinositol3 phosphate synthase , the first enzyme in the inositol synthesis pathway .

Pharmacokinetics

The pharmacokinetics of 4-Hydroxy Valproic Acid Sodium Salt are complex and continue to be studied . Known pathways of its metabolism include β-oxidation in the tricarboxylic acid cycle (acetylation) , oxidation with the participation of cytochrome P-450 isoenzymes (P-oxidation) , and glucuronidation . These metabolic pathways can significantly impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of 4-Hydroxy Valproic Acid Sodium Salt’s action are diverse. It has been observed to reduce tumor growth and metastasis formation in animal studies . In addition, it has been reported to relieve HDAC-dependent transcriptional repression . On a cellular level, it causes hyperacetylation of histones , which can lead to changes in gene expression .

Action Environment

Environmental factors, such as the dose of the compound or duration of therapy, can influence the compound’s action, efficacy, and stability . Genetic factors may also play a role in the variation in metabotype among patients taking the compound .

特性

IUPAC Name |

sodium;4-hydroxy-2-propylpentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3.Na/c1-3-4-7(8(10)11)5-6(2)9;/h6-7,9H,3-5H2,1-2H3,(H,10,11);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGXSXLLQJAOSE-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(C)O)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662031 |

Source

|

| Record name | Sodium 4-hydroxy-2-propylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 4-hydroxy-2-propylpentanoate | |

CAS RN |

1216888-06-0 |

Source

|

| Record name | Sodium 4-hydroxy-2-propylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![D-[1-13C]Erythro-pent-2-ulose](/img/structure/B594759.png)

![(2R)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B594765.png)

![3-[[(8alpha,9S)-6'-Methoxycinchonan-9-yl]aMino]-4-[[4-(trifluoroMethyl)phenyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B594766.png)

![4-{[(2Z)-But-2-en-1-yl]oxy}benzoyl fluoride](/img/structure/B594775.png)